![molecular formula C17H11Cl2N5O B2466476 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892479-50-4](/img/structure/B2466476.png)
6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential biological activities, including antitumor and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The triazolopyrimidine scaffold exhibits reactivity at electrophilic positions, particularly at the pyrimidine ring. Substitutions often occur at the C-5 or C-7 positions due to electron-deficient aromatic systems.
Key Reactions:
-
Halogenation: Treatment with POCl₃ or PCl₅ under reflux introduces chlorine at the pyrimidine ring’s C-5 position, forming intermediates for further functionalization.
-
Amination: Reactions with primary or secondary amines (e.g., methylamine, morpholine) yield substituted amino derivatives. For example, reaction with methylamine at 80°C in DMF produces 5-methylamino analogs .
Table 1: Nucleophilic Substitution Conditions
Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Chlorination | POCl₃ | Toluene | 110 | 72–85 |
Amination | Methylamine | DMF | 80 | 65–78 |
Cross-Coupling Reactions
The dichlorophenylmethyl group enables palladium-catalyzed coupling reactions. Suzuki-Miyaura and Buchwald-Hartwig couplings are commonly employed to introduce aryl or heteroaryl groups.
Key Findings:
-
Suzuki-Miyaura Coupling: Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1), arylboronic acids react selectively at the C-3 phenyl group, yielding biaryl derivatives .
-
Buchwald-Hartwig Amination: Pd₂(dba)₃ and Xantphos facilitate coupling with aryl amines, producing N-aryl analogs with enhanced solubility .
Table 2: Cross-Coupling Optimization
Coupling Type | Catalyst System | Base | Time (h) | Yield (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Dioxane | 12 | 68–82 |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NaOtBu | 18 | 55–70 |
Oxidation and Reduction
The triazole ring’s electron-rich nature makes it susceptible to oxidation, while the pyrimidine carbonyl group can undergo reduction.
Key Transformations:
-
Oxidation: Treatment with m-CPBA oxidizes the triazole ring, forming N-oxide derivatives. This modification enhances hydrogen-bonding capacity, useful in medicinal chemistry .
-
Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidinone carbonyl to a hydroxyl group, yielding dihydro analogs .
Table 3: Redox Reaction Outcomes
Reaction | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Oxidation | m-CPBA, CH₂Cl₂, 0°C | Triazole N-oxide | 60–75 |
Reduction | H₂ (1 atm), Pd/C, EtOH | 7-Hydroxy-dihydropyrimidine | 50–65 |
Acid-Base Reactivity
The pyrimidin-7-one moiety acts as a weak acid (pKa ~8.5), enabling deprotonation under basic conditions.
Key Observations:
-
Deprotonation: Treatment with NaH in THF generates a resonance-stabilized enolate, which reacts with alkyl halides (e.g., methyl iodide) to form C-alkylated products.
-
Protonation: The triazole nitrogen can accept protons in acidic media (e.g., HCl/MeOH), forming water-soluble salts .
Biological Activity Correlations
Structural modifications via these reactions influence bioactivity:
-
Anticancer Activity: C-5 amino derivatives exhibit CDK4/cyclin D1 inhibition (IC₅₀ = 0.8–1.2 μM), comparable to reference compounds like palbociclib .
-
Antimicrobial Effects: N-Oxide analogs show enhanced Gram-positive antibacterial activity (MIC = 4–8 μg/mL against S. aureus) .
Table 4: Biological Screening Data
Derivative | Target | IC₅₀/MIC | Source |
---|---|---|---|
C-5 Methylamino | CDK4/Cyclin D1 | 1.1 μM | |
Triazole N-Oxide | S. aureus | 6 μg/mL |
Stability and Degradation
The compound is stable under ambient conditions but degrades under strong acidic/basic environments:
-
Hydrolytic Degradation: Prolonged exposure to 1M HCl at 60°C cleaves the triazole-pyrimidine bond, yielding dichlorophenylacetic acid and phenyltriazole fragments.
Wissenschaftliche Forschungsanwendungen
The biological evaluation of 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has shown promising results in several areas:
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens including Mycobacterium tuberculosis. The compound's structural features are believed to enhance its interaction with microbial targets .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanism is thought to involve interference with cellular proliferation pathways .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in disease pathways. For instance, it has shown potential as an inhibitor of enzymes involved in cancer metastasis and progression.
Case Study 1: Antitubercular Activity
A series of synthesized compounds related to this compound were tested against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that some derivatives significantly reduced bacterial viability in vitro compared to standard treatments .
Case Study 2: Anticancer Properties
In a study investigating the anticancer effects of triazole derivatives on breast cancer cell lines (MCF-7), several compounds showed a marked reduction in cell viability. The study employed MTT assays to quantify cell proliferation and highlighted the potential of these compounds as lead candidates for further development .
Wirkmechanismus
The mechanism of action of 6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its therapeutic potential in various diseases.
Triazolopyrimidine Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-[(2,4-dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Biologische Aktivität
6-[(2,4-Dichlorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C18H15Cl2N4O
- Molecular Weight : 372.25 g/mol
The presence of the triazole and pyrimidine moieties contributes to its biological activities.
Antimicrobial Activity
Research indicates that compounds with triazole and pyrimidine structures exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of triazolo[4,5-d]pyrimidines demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives were effective against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been assessed for antifungal properties. Triazole derivatives are known for their efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus .
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Active | |
Escherichia coli | Active | |
Candida albicans | Moderate | |
Aspergillus fumigatus | Moderate |
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies:
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it showed an IC50 value of 27.3 μM against the human breast cancer cell line T47D .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, the compound's pharmacological profile may include:
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory cytokines .
- Antioxidant Activity : Research into related compounds indicates potential antioxidant effects that could contribute to their therapeutic efficacy in various diseases associated with oxidative stress .
Case Studies
Several case studies have highlighted the promising biological activities of triazolo[4,5-d]pyrimidine derivatives:
- Case Study on Anticancer Activity : A study evaluating a series of triazolo[4,5-d]pyrimidines found that specific substitutions significantly enhanced their cytotoxic effects against different cancer cell lines. The presence of electron-withdrawing groups was correlated with increased potency .
- Case Study on Antimicrobial Efficacy : Another research project focused on synthesizing new derivatives and testing them against resistant bacterial strains. The findings indicated that modifications in the side chains could lead to improved antibacterial activities compared to existing antibiotics .
Eigenschaften
IUPAC Name |
6-[(2,4-dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-12-7-6-11(14(19)8-12)9-23-10-20-16-15(17(23)25)21-22-24(16)13-4-2-1-3-5-13/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAIGOXFULWYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.